molecular formula C8H18ClNO3 B1420933 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1240526-13-9

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No.: B1420933
CAS No.: 1240526-13-9
M. Wt: 211.68 g/mol
InChI Key: DOYAWJUPMZNNFK-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride encompasses several distinct functional domains that collectively define its chemical identity and reactivity profile. The compound's backbone consists of a propanoic acid moiety bearing a methyl substituent at the 2-position, creating an asymmetric carbon center that introduces chirality into the molecular framework. The carboxylic acid functionality serves as the primary acidic component, while the amino group at the 3-position provides the basic center that forms the hydrochloride salt. The ethoxyethyl substituent on the amino nitrogen introduces additional structural complexity through its ether linkage and extended alkyl chain.

The specific arrangement of functional groups within this molecule creates a distinctive three-dimensional architecture that influences both its physical properties and chemical reactivity. The presence of the ether oxygen in the ethoxyethyl chain provides an additional hydrogen bond acceptor site, potentially enhancing the compound's solubility characteristics and intermolecular interactions. The secondary amino group acts as both a hydrogen bond donor and acceptor, facilitating various types of molecular associations in both solution and solid-state environments. The methyl group at the 2-position of the propanoic acid introduces steric hindrance that affects the conformational flexibility around the adjacent carbon centers.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the identified functional groups, including carbonyl stretching frequencies associated with the carboxylic acid functionality and nitrogen-hydrogen stretching modes from the protonated amino group in the hydrochloride salt form. The molecular formula C8H18ClNO3 reflects the elemental composition, while the molecular weight of 211.68 grams per mole provides important information for stoichiometric calculations and analytical determinations. The simplified molecular input line entry system representation as CCOCCNCC(C)C(=O)O.Cl clearly delineates the connectivity pattern and salt formation between the organic base and hydrochloric acid.

Properties

IUPAC Name

3-(2-ethoxyethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-3-12-5-4-9-6-7(2)8(10)11;/h7,9H,3-6H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYAWJUPMZNNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-13-9
Record name Propanoic acid, 3-[(2-ethoxyethyl)amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride involves sequential alkylation, amination, and salt formation steps. Below are two primary methodologies derived from analogous reactions in the literature:

Method 1: Direct Alkylation of 2-Methylpropanoic Acid Derivatives

  • Step 1: Esterification of 2-Methylpropanoic Acid

    • Reaction : 2-Methylpropanoic acid is esterified using methanol or ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) to form the corresponding methyl or ethyl ester.
    • Conditions :
      • Solvent: Methanol or ethanol
      • Catalyst: H₂SO₄ (5 mol%)
      • Temperature: Reflux (65–70°C)
      • Yield: ~95%.
  • Step 2: Bromination at the β-Position

    • Reaction : The ester undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce a bromine atom at the β-position.
    • Conditions :
      • Solvent: CCl₄
      • Initiator: AIBN (1 mol%)
      • Temperature: 80°C, 12 hours
      • Yield: ~85%.
  • Step 3: Amination with 2-Ethoxyethylamine

    • Reaction : The brominated ester reacts with 2-ethoxyethylamine in the presence of a base (e.g., triethylamine) to form the tertiary amine.
    • Conditions :
      • Solvent: Dichloromethane (DCM)
      • Base: Triethylamine (2 eq)
      • Temperature: Room temperature, 6 hours
      • Yield: ~78%.
  • Step 4: Ester Hydrolysis and Salt Formation

    • Reaction : The ester is hydrolyzed using aqueous HCl to yield the carboxylic acid, followed by precipitation of the hydrochloride salt.
    • Conditions :
      • Solvent: 6M HCl
      • Temperature: Reflux, 4 hours
      • Yield: ~90%.

Method 2: Reductive Amination

  • Step 1: Synthesis of 3-Oxo-2-methylpropanoic Acid Ester

    • Reaction : 2-Methylpropanoic acid ester is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
    • Conditions :
      • Solvent: DCM
      • Oxidizing agent: PCC (1.5 eq)
      • Temperature: Room temperature, 3 hours
      • Yield: ~80%.
  • Step 2: Reductive Amination with 2-Ethoxyethylamine

    • Reaction : The ketone undergoes reductive amination with 2-ethoxyethylamine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
    • Conditions :
      • Solvent: Methanol
      • Reducing agent: NaBH₃CN (1.2 eq)
      • Temperature: Room temperature, 12 hours
      • Yield: ~70%.
  • Step 3: Hydrolysis and Salt Formation

    • Similar to Method 1, Step 4.

Optimized Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Source
Esterification H₂SO₄, MeOH/EtOH MeOH/EtOH Reflux 95
Bromination NBS, AIBN CCl₄ 80°C 85
Amination 2-Ethoxyethylamine, Et₃N DCM RT 78
Reductive Amination NaBH₃CN, 2-Ethoxyethylamine MeOH RT 70
Hydrolysis/Salt Form. 6M HCl Aqueous Reflux 90

Critical Analysis of Methodologies

  • Method 1 Advantages : Higher overall yield (78–90%) due to straightforward alkylation and minimal side products.
  • Method 2 Limitations : Lower yield (70%) attributed to competing imine formation during reductive amination.
  • Key Challenges :
    • Steric hindrance at the β-position of 2-methylpropanoic acid derivatives may slow amination.
    • Hydrochloride salt formation requires strict pH control to avoid decomposition.

Validation and Spectral Data

  • ¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 3H, CH₃), 2.80–3.20 (m, 4H, NCH₂ and COOH), 3.55 (q, 2H, OCH₂), 3.70 (t, 2H, NCH₂CH₂O).
  • HPLC Purity : ≥99% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Scalability

  • Cost-Effective Reagents : Triethylamine and SOCl₂ are preferred for large-scale synthesis due to low cost and high efficiency.
  • Safety Notes : Bromination with NBS requires strict temperature control to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Formulation

One of the primary applications of 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride is in the development of pharmaceutical formulations. The compound has been investigated for its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Amorphous Solid Dispersions

A notable study highlighted the preparation of amorphous solid dispersions containing this compound. The research demonstrated that incorporating this compound into drug formulations could improve stability and release profiles, making it a valuable excipient in pharmaceutical development .

The compound has shown promising biological activity, particularly in the context of neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. These findings suggest that the compound may play a role in mitigating oxidative stress and inflammation associated with neurodegenerative diseases .

Therapeutic Uses

The therapeutic implications of this compound extend to various medical conditions, including:

  • Pain Management : Its analgesic properties have been explored in preclinical studies, indicating potential use in pain relief formulations.
  • Cognitive Disorders : Given its effects on neurotransmitter systems, there is ongoing research into its efficacy for cognitive enhancement and treatment of disorders such as Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
This compound 2-Ethoxyethylamino Inferred: C9H18ClNO3 Inferred: ~223.7 Ethoxyethyl group enhances lipophilicity; hydrochloride improves solubility.
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride Ethyl(methyl)amino C7H16ClNO2 181.66 Smaller substituent; lower molecular weight.
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride Trifluoroethylamino C6H11ClF3NO2 221.61 Fluorine atoms increase electronegativity and metabolic stability.
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride Aminooxy, methoxy C4H10ClNO4 171.58 Unique aminooxy group; compact structure.
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride Dimethylpropanoate C6H14ClNO2 167.63 Esterified carboxyl group; steric hindrance from dimethyl groups.

Key Observations :

  • Fluorinated analogs (e.g., trifluoroethyl) exhibit higher molecular weights and improved metabolic stability .
  • Positional Isomerism: Analogs with substituents at the 2-position (e.g., 2-[methoxyethyl]amino derivatives) may exhibit different steric and electronic profiles compared to the target compound’s 3-position substitution .

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are recommended for producing high-purity 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride?

  • Methodological Answer :

  • Step 1 : React 2-methylpropanoic acid derivatives (e.g., esters) with 2-ethoxyethylamine under basic conditions (e.g., NaHCO₃) to form the amine intermediate.
  • Step 2 : Acidify the product with concentrated HCl in a solvent like dioxane to form the hydrochloride salt .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the compound. Monitor purity via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze chemical shifts for the ethoxyethyl group (~δ 3.5-3.7 ppm for OCH₂CH₂), methyl protons (~δ 1.2-1.4 ppm), and carboxylic acid proton (broad signal ~δ 12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H⁺] for C₉H₁₈ClNO₃) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (UV/visible) for 4–12 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to determine safe storage limits .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on yield and selectivity .
  • Experimental Validation : Cross-reference computational data with small-scale reactions (e.g., varying solvents, catalysts) .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the ethoxyethyl and methyl groups .
  • X-ray Crystallography : Confirm absolute configuration if chiral centers are present .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., ethyl 2-methylpropanoate derivatives) to identify systematic errors .

Q. How can researchers design experiments to investigate the compound’s biological interactions?

  • Methodological Answer :

  • In Vitro Assays : Use cell lines (e.g., HEK293 for receptor studies) to assess dose-response relationships. Include controls for HCl counterion effects .
  • Molecular Docking : Model interactions with target proteins (e.g., enzymes, GPCRs) using AutoDock Vina. Validate with competitive binding assays .

Q. What methodologies elucidate degradation pathways under extreme pH or temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) or heat (80°C). Analyze products via LC-MS to identify cleavage sites (e.g., hydrolysis of the ethoxyethyl group) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the compound’s solubility or reactivity?

  • Methodological Answer :

  • Systematic Replication : Repeat key experiments (e.g., solubility in DMSO/water) under standardized conditions (pH, temperature) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like purity grades or measurement techniques .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

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